1,7-bis(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
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Overview
Description
1,7-BIS(4-FLUOROPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[3,2-b]pyridine core, which is a fused bicyclic structure containing both pyridine and pyrrole rings. The presence of fluorophenyl groups and a carboxylic acid moiety adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-BIS(4-FLUOROPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID typically involves multi-step organic synthesis. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,7-BIS(4-FLUOROPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1,7-BIS(4-FLUOROPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,7-BIS(4-FLUOROPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 5- (4-Fluorophenyl)pyridine-3-carboxylic acid
- 5- (Trifluoromethyl)-1H-pyrrolo [2,3-b]pyridine-3-carboxylic acid
Uniqueness
1,7-BIS(4-FLUOROPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is unique due to its specific structural features, such as the fused pyrrolo[3,2-b]pyridine core and the presence of two fluorophenyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C20H14F2N2O3 |
---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
1,7-bis(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C20H14F2N2O3/c21-12-3-1-11(2-4-12)15-9-17(25)23-18-16(20(26)27)10-24(19(15)18)14-7-5-13(22)6-8-14/h1-8,10,15H,9H2,(H,23,25)(H,26,27) |
InChI Key |
DXUAHMAHIKZDFL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=CN2C3=CC=C(C=C3)F)C(=O)O)NC1=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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